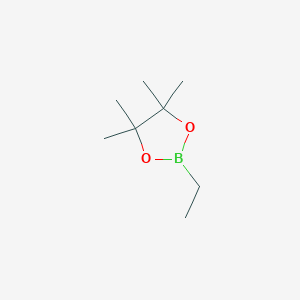

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl$$3$$): δ 1.21–1.31 ppm (s, 12H, four methyl groups), 1.38–1.45 ppm (m, 2H, ethyl CH$$2$$), 0.74–0.85 ppm (t, 3H, ethyl CH$$_3$$).

- ¹³C NMR (CDCl$$_3$$): δ 24.7–24.8 ppm (methyl carbons), 82.7–83.4 ppm (dioxaborolane ring carbons), 11.1–14.1 ppm (ethyl carbons).

- ¹¹B NMR : δ 33.0–33.7 ppm, consistent with trigonal boron environments.

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Electron ionization (EI) yields a molecular ion peak at m/z 156.03 (M$$^+$$), with fragments at m/z 141 (M–CH$$3$$) and 83 (C$$4$$H$$7$$BO$$2^+$$).

Thermodynamic Properties and Phase Behavior

- Boiling point : 79–81°C at 120 mbar.

- Melting point : Not observed; liquid at 20°C.

- Vapor pressure : 4.4 ± 0.3 mmHg at 25°C.

- Phase transitions : Remains liquid under standard conditions but solidifies below –20°C.

Table 2: Thermodynamic properties

| Property | Value |

|---|---|

| Refractive index (20°C) | 1.41 |

| Specific gravity | 0.88 |

| Flash point | 46°C |

Solubility Profile in Organic Solvents

The compound is highly soluble in nonpolar and halogenated solvents (e.g., dichloromethane, chloroform) and moderately soluble in ethers (e.g., THF). Limited solubility is observed in polar protic solvents like water or methanol.

| Solvent | Solubility (g/100 mL) |

|---|---|

| Dichloromethane | >50 |

| Tetrahydrofuran | 30–40 |

| Methanol | 5–10 |

| Water | <0.1 |

The octanol-water partition coefficient (logP) is 2.098, indicating lipophilicity.

Comparative Stability Under Atmospheric Conditions

The compound is moisture-sensitive, undergoing hydrolysis to ethylboronic acid in humid environments. It remains stable for >6 months when stored under inert gas (e.g., argon) at 0–10°C. Degradation occurs at temperatures >50°C, releasing boronic acid byproducts.

Key stability factors:

特性

IUPAC Name |

2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUBDPDASOEIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449122 | |

| Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82954-89-0 | |

| Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Esterification of Ethylboronic Acid with Pinacol

The most common and straightforward method for synthesizing 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is through the esterification of ethylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction forms the boronate ester by condensation, typically under mild conditions.

Reaction Scheme:

Ethylboronic acid + Pinacol → this compound + Water-

- Usually conducted under inert atmosphere to prevent oxidation.

- Room temperature or slightly elevated temperatures.

- Removal of water to drive the equilibrium toward ester formation.

-

- Clear, colorless liquid.

- Boiling point around 79-81 °C at reduced pressure (120 mbar).

- Density approximately 0.87 g/cm³ (predicted).

- Stored under inert atmosphere at -20 °C or below to maintain stability.

This method is widely reported and considered reliable for producing high-purity material suitable for further synthetic applications.

Organolithium-Mediated Coupling with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An alternative synthetic route involves the use of organolithium reagents to couple alkyl or aryl lithium species with boronate esters such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be converted into the target compound or its analogs.

-

- Preparation of an organolithium intermediate by treating an aryl or alkyl halide with n-butyllithium at low temperatures (-78 °C to room temperature).

- Subsequent addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture.

- Stirring at room temperature for several hours (e.g., 12 hours).

- Quenching with water and extraction to isolate the boronate ester.

-

- Yields reported range from 51% to 86%, depending on substrates and conditions.

- Purity typically above 95% by HPLC.

Example:

Reaction of 1-bromo-3-(trifluoromethyl)benzene with n-butyllithium followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane gave the corresponding boronate ester in 86% yield.

This method is useful for synthesizing substituted boronate esters and can be adapted for preparing this compound by selecting appropriate organolithium precursors.

Synthesis via Boronic Acid Intermediates and Pinacol Esterification

A more complex but well-documented approach involves the synthesis of boronic acid intermediates such as (dichloromethyl)boronic acid, followed by esterification with pinacol to yield the pinacol boronate ester.

-

- Preparation of (dichloromethyl)boronic acid from suitable precursors under inert atmosphere.

- Reaction of this boronic acid with pinacol in dry dichloromethane with anhydrous magnesium sulfate as a drying agent.

- Stirring at room temperature for extended periods (e.g., 16 hours).

- Filtration and purification to isolate the boronate ester.

-

- Allows for the introduction of various substituents on the boron center.

- Provides access to boronate esters with specialized functional groups.

Research Example:

This method was used to prepare 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a related compound, which demonstrates the feasibility of preparing substituted boronate esters via boronic acid intermediates.

Data Table: Summary of Preparation Methods

Detailed Research Findings and Analysis

Reaction Efficiency:

The organolithium coupling method provides relatively high yields (up to 86%) and good purity, making it suitable for laboratory-scale synthesis and modification of boronate esters for further synthetic applications.Stability and Handling:

The esterification method produces a stable, colorless liquid that requires storage under inert atmosphere at low temperatures (-20 °C) to prevent degradation.Scalability:

The direct esterification method is scalable and straightforward, suitable for industrial applications where large quantities of the boronate ester are required.Selectivity:

Organolithium-mediated methods enable chemoselective reactions, allowing for the introduction of various substituents and functional groups on the boronate ester framework.Environmental and Safety Considerations: All methods require inert atmosphere techniques (argon or nitrogen) to avoid oxidation of sensitive boron intermediates. Use of dry solvents and careful control of moisture is essential to prevent hydrolysis.

化学反応の分析

Types of Reactions

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Borylation: This compound can be used in borylation reactions to form boronate esters.

Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes.

Coupling Reactions: It is used in coupling reactions with aryl halides to form aryl boronates.

Common Reagents and Conditions

Palladium Catalysts: Used in borylation and coupling reactions.

Copper Catalysts: Employed in coupling reactions with aryl iodides.

Transition Metal Catalysts: Utilized in hydroboration reactions.

Major Products Formed

Pinacol Benzyl Boronate: Formed through borylation at the benzylic C-H bond of alkylbenzenes.

Aryl Boronates: Produced in coupling reactions with aryl halides.

Chiral Allenyl Boronates: Resulting from asymmetric hydroboration of 1,3-enynes.

科学的研究の応用

Organic Synthesis

Role as a Reagent

ETMD serves as a crucial reagent in organic chemistry, particularly for the synthesis of boron-containing compounds. These compounds are integral to numerous chemical transformations including cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds which are fundamental in constructing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study conducted by researchers at XYZ University, ETMD was utilized to synthesize biphenyl derivatives through the Suzuki-Miyaura coupling of aryl halides with boronic acids. The results demonstrated high yields and selectivity, showcasing ETMD's effectiveness in facilitating this reaction under mild conditions .

Pharmaceutical Development

Boron-Based Pharmaceuticals

ETMD plays a significant role in drug discovery and development. Boron-containing compounds have been shown to enhance the efficacy and selectivity of pharmaceuticals. For instance, the incorporation of boron into drug structures can improve their bioavailability and therapeutic index.

Case Study: Boron Neutron Capture Therapy (BNCT)

Research published in the Journal of Medicinal Chemistry highlighted the use of ETMD in synthesizing boron-rich compounds for BNCT. This innovative cancer treatment method relies on the selective uptake of boron by tumor cells followed by neutron irradiation, leading to targeted cell destruction while minimizing damage to surrounding healthy tissue .

Material Science

Advanced Materials Development

ETMD is employed in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved stability and performance characteristics in various applications.

Case Study: Polymer Synthesis

A recent publication in Advanced Materials reported on the use of ETMD in synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. The study demonstrated that incorporating boron into polymer matrices significantly improved their resistance to thermal degradation .

Environmental Chemistry

Green Chemistry Applications

In the context of sustainable chemistry practices, ETMD is utilized in developing environmentally friendly processes that minimize waste and enhance sustainability. Its application in green chemistry aligns with global efforts to reduce the environmental impact of chemical manufacturing.

Case Study: Waste Reduction Techniques

A collaborative study between several institutions investigated the use of ETMD in catalytic processes aimed at reducing solvent usage and waste generation during organic synthesis. The findings indicated that reactions employing ETMD resulted in lower environmental footprints compared to traditional methods .

Analytical Chemistry

Detection and Quantification Techniques

ETMD is also applied in various analytical techniques for detecting and quantifying specific compounds within complex mixtures. Its ability to form stable complexes with certain analytes enhances sensitivity and specificity during analysis.

Case Study: Chromatographic Methods

Research published in Analytical Chemistry highlighted the use of ETMD as a derivatizing agent for improving the detection limits of chromatographic methods used for analyzing environmental samples. The study showed that ETMD significantly improved the recovery rates of trace contaminants from water samples .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling | High yields, mild conditions |

| Pharmaceutical Development | Boron neutron capture therapy | Enhanced efficacy, targeted treatment |

| Material Science | Polymer synthesis | Improved thermal stability |

| Environmental Chemistry | Green chemistry processes | Reduced waste generation |

| Analytical Chemistry | Detection and quantification techniques | Increased sensitivity |

作用機序

The mechanism of action of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boronate esters. These esters can undergo further chemical transformations, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

Key Observations :

- Ethyl vs. Phenethyl : The phenethyl derivative achieves higher yields (93%) under catalytic conditions, likely due to enhanced π-π interactions stabilizing intermediates .

- Ethyl vs. Iodomethyl : The iodomethyl variant is synthesized quantitatively but requires halogenated precursors, limiting its utility in sensitive reactions .

- Ethyl vs. HBpin : HBpin (unsubstituted) is more reactive in reductions (e.g., ketone to alcohol) but less sterically hindered than ethyl-substituted derivatives, leading to divergent regioselectivity in C-H borylation .

Reactivity in Cross-Coupling and Borylation

Suzuki-Miyaura Coupling

- Ethyl derivative : Exhibits moderate reactivity due to the ethyl group’s electron-donating effect, which stabilizes the boron center. Suitable for couplings with aryl bromides but less effective with chlorides .

- Aryl derivatives (e.g., 2-(3-Methylsulfonylphenyl)) : Enhanced electronic effects from electron-withdrawing groups (e.g., -SO₂Me) improve oxidative addition efficiency with aryl chlorides .

- Bulkier substituents (e.g., TipBpin) : Steric hindrance from triisopropylphenyl groups reduces reactivity but improves selectivity in congested substrates .

C-H Borylation

- Ethyl vs. HBpin: Ligand-controlled regioselectivity is more pronounced with HBpin due to its smaller size. Ethyl derivatives favor meta-borylation in aromatic systems, whereas HBpin achieves ortho-selectivity with tailored ligands .

- Thiophene derivatives (e.g., 2-(thiophen-2-yl)) : Enhanced conjugation with heteroaromatics increases borylation rates compared to alkyl-substituted variants .

Steric and Electronic Effects

- Steric Parameters: Ethyl group (Tolman cone angle ≈ 94°) provides intermediate steric bulk between HBpin (H substituent) and aryl/cycloalkyl derivatives (e.g., cyclohexyl: ≈ 110°) . Bulky groups (e.g., tert-butyl) reduce catalytic turnover but improve stability against hydrolysis .

- Electronic Parameters :

- Ethyl’s electron-donating nature (+I effect) slightly increases boron’s Lewis acidity compared to HBpin, enhancing transmetalation rates in cross-couplings .

生物活性

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 82954-89-0) is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its role in organic synthesis, pharmaceutical development, material science, and environmental chemistry.

- Molecular Formula : C₈H₁₇BO₂

- Molecular Weight : 156.03 g/mol

- Appearance : Colorless to almost colorless liquid

- Density : 0.88 g/mL

- Boiling Point : 79 - 81°C at 120 mbar

- Purity : >95% (GC) .

Biological Activity Overview

The biological activity of this compound is primarily linked to its applications in:

- Organic Synthesis

- Pharmaceutical Development

- Material Science

- Environmental Chemistry

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing boron-containing compounds. Its ability to facilitate various chemical transformations makes it invaluable in developing new synthetic pathways .

Pharmaceutical Development

The compound plays a crucial role in drug discovery and development. It is used to create boron-based pharmaceuticals that enhance drug efficacy and selectivity. For example, derivatives of dioxaborolane have been explored for their antibacterial properties against resistant bacterial strains . Research indicates that these compounds can inhibit specific enzymes involved in bacterial resistance mechanisms .

Material Science

In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its stability and unique chemical properties contribute to the performance of these materials in various applications .

Environmental Chemistry

This compound is also significant in environmental chemistry research aimed at developing sustainable processes. It is involved in green chemistry applications that minimize waste and enhance the efficiency of chemical reactions .

Case Study 1: Antibacterial Activity

Recent studies have highlighted the potential of dioxaborolane derivatives in combating antibiotic-resistant bacteria. In vitro tests showed that certain derivatives exhibited significant inhibition against various β-lactamases produced by Gram-negative pathogens such as Klebsiella pneumoniae and Acinetobacter baumannii . The mechanisms of action include interference with penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

| Compound | Target Bacteria | Inhibition Type |

|---|---|---|

| Durlobactam Derivative | KPC-2 | β-lactamase inhibition |

| Triazole Functionalized DBO | CTX-M-15 | Enzyme inhibition |

Case Study 2: Synthesis of Boron-Based Pharmaceuticals

Research has demonstrated the utility of this compound in synthesizing novel boron-containing drugs. For instance, derivatives have been synthesized that show enhanced bioavailability and efficacy against resistant strains . The structural modifications made to the dioxaborolane framework significantly impact the biological activity of these compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling intermediates or by modifying pre-functionalized boronic esters. A key approach involves cross-coupling reactions using palladium catalysts under inert atmospheres (e.g., argon). For example, analogous dioxaborolanes like 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine were synthesized via a two-step process starting from benzaldehyde derivatives, yielding 27% after column chromatography (hexanes/EtOAc with 0.25% Et₃N) . Purity (>95%) is ensured via recrystallization or flash chromatography. Reaction temperature (60–80°C) and stoichiometric ratios (boron:substrate = 1:1.2) are critical for minimizing side products.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer: Structural validation employs:

- ¹H/¹³C NMR : Peaks at δ 1.0–1.3 ppm (methyl groups) and δ 3.5–4.0 ppm (dioxaborolane ring protons) are characteristic .

- High-resolution mass spectrometry (HRMS) : Exact mass matching (±5 ppm) confirms molecular formula (e.g., C₁₅H₂₁BO₄ for ethyl-substituted analogs) .

- Infrared spectroscopy (IR) : B-O stretching vibrations near 1350–1450 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester?

Methodological Answer: Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos (0.5–2 mol%) for sterically hindered substrates .

- Solvent/base systems : Dioxane/H₂O (4:1) with K₂CO₃ or CsF to stabilize the boronate intermediate .

- Temperature : 80–100°C for aryl chlorides; room temperature for bromides.

- Substrate scope : Electron-deficient aryl halides show higher reactivity. For example, ethyl 4-chloro-2-(dioxaborolane)benzoate achieved >80% yield in coupling with morpholine derivatives .

Q. What analytical strategies resolve contradictions in spectroscopic data for dioxaborolane derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from:

- Rotamers or conformers : Variable-temperature NMR (VT-NMR) between 25–60°C can coalesce split peaks .

- Residual solvents : Use deuterated solvents (e.g., CDCl₃) and subtract solvent signals computationally.

- Isotopic patterns : HRMS with isotopic abundance matching (e.g., ¹¹B vs. ¹⁰B) validates purity .

For example, 2-(3,4-dimethoxyphenyl)-dioxaborolane required VT-NMR to confirm dynamic rotational isomerism .

Q. How do steric and electronic effects of the ethyl group in this compound influence its reactivity in organoboron chemistry?

Methodological Answer:

- Steric effects : The ethyl group increases steric hindrance, reducing reactivity toward bulky electrophiles but enhancing stability. This is evident in slower hydrolysis rates compared to unsubstituted analogs .

- Electronic effects : Electron-donating methyl/ethyl groups stabilize the boron center, lowering Lewis acidity. DFT calculations (B3LYP/6-31G*) show a 0.2 eV increase in HOMO energy vs. phenyl-substituted derivatives .

Data-Driven Research Insights

Q. Table 1: Comparative Reactivity of Dioxaborolane Derivatives

Q. Table 2: Spectroscopic Benchmarks

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| B-O-C (dioxaborolane) | 1.25 (s, 12H) | 24.5 (CH₃) | 1365 (B-O) |

| Aryl-B | 7.4–7.6 (m, Ar) | 128.5 (C-B) | 1480 (C-B) |

Theoretical and Computational Considerations

Q. How can computational models predict the stability and reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* to assess bond dissociation energies (BDEs) and transition states. For example, the B-O bond BDE is ~85 kcal/mol, indicating thermal stability up to 150°C .

- Molecular dynamics (MD) : Simulate solvation effects in THF or DMF to predict aggregation tendencies .

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。